molecular formula C7H6BrN3 B7967225 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B7967225
M. Wt: 212.05 g/mol
InChI Key: IVWWWFDWXSDSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated pyrrolopyrimidine derivative characterized by a bromine atom at position 5 and a methyl group at position 4 of the fused bicyclic scaffold. It serves as a versatile coupling reagent in medicinal chemistry, enabling the synthesis of aryl acetic acid derivatives through nucleophilic substitution reactions at the brominated position . Its synthesis involves sequential methylation (using CH₃I/Cs₂CO₃) and bromination (via N-bromosuccinimide) of the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The compound’s reactivity and stability make it a key intermediate for developing bioactive molecules, particularly in anticancer and kinase inhibitor research.

Properties

IUPAC Name

5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-6-5(8)2-9-7(6)11-3-10-4/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWWWFDWXSDSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the bromination of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes regioselective displacement under SNAr conditions. Key reactions include:

Amination

  • Reaction with aqueous NH₃ (30% in H₂O) at 120°C for 18 hours yields 5-amino-4-methyl-7H-pyrrolo[2,3-d]pyrimidine (82% yield) .

  • Dimethylamine (33% in EtOH) in i-PrOH at 100°C produces 5-dimethylamino-4-methyl-7H-pyrrolo[2,3-d]pyrimidine (67% yield) .

Alkoxy Substitution

  • Methanol under basic conditions (NaH, THF) replaces bromine with methoxy groups (reported yields: 70–85%) .

Cross-Coupling Reactions

The bromine facilitates transition-metal-catalyzed couplings for C–C bond formation:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C5-Aryl-4-methyl-7H-pyrrolo[2,3-d]pyrimidine65–92%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C5-(Arylamino)-4-methyl derivatives55–78%
Ullman CouplingCuI, 1,10-phenanthroline, DMF, 110°C5-Heteroaryl derivatives (e.g., pyrrole)60%

Directed Metalation and Functionalization

The methyl group at position 4 directs lithiation at adjacent positions:

Lithiation-Carboxylation

  • Treatment with n-BuLi (-78°C, THF) followed by CO₂ quenching yields 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (87% yield) .

Electrophilic Trapping

  • Subsequent reactions with aldehydes or iodomethane generate α-hydroxyl or gem-dimethyl derivatives, respectively .

Halogen Exchange

Bromine can be replaced via halogen dance reactions:

  • KI/CuI in DMF at 150°C converts bromine to iodine (reported for analogous structures) .

  • Chlorination using PCl₅ in refluxing POCl₃ replaces Br with Cl (yields: 75–90%) .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • 5-Aryl substitutions (e.g., 3,4-dichlorophenyl) enhance kinase inhibition (IC₅₀: 40–204 nM vs EGFR, VEGFR2) .

  • Methyl group retention at position 4 improves metabolic stability in hepatic microsomal assays .

Stability and Reactivity Trends

  • Electronic Effects : The electron-withdrawing pyrimidine ring activates position 5 for SNAr but deactivates position 7 toward electrophiles .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) accelerate cross-couplings but may promote decomposition at >100°C .

This comprehensive profile underscores the compound's utility in generating structurally diverse pharmacophores. Experimental protocols from and provide optimized conditions for scale-up, while and highlight structure-activity relationships critical for drug discovery.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a bromine atom at the 5th position and a methyl group at the 4th position on the pyrrolo[2,3-d]pyrimidine ring. This unique structural configuration contributes to its reactivity and biological activity. The molecular formula is C7H6BrN3C_7H_6BrN_3, and it exhibits properties typical of pyrrolopyrimidine derivatives.

Medicinal Chemistry

5-Bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine has been extensively studied for its potential as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

  • Anticancer Activity :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM against cell lines such as HepG2, MDA-MB-231, and HeLa. The compound induces apoptosis through mechanisms involving caspase activation and cell cycle arrest .
CompoundCell LineIC50 (µM)Mechanism
5-Br-4MeHepG240Induces apoptosis via caspase activation
5-Br-4MeMDA-MB-23150Cell cycle arrest
5-Br-4MeHeLa59Pro-apoptotic effects

Antiviral Properties

Recent investigations have highlighted the potential of this compound as an antiviral agent. It has shown promising activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV).

  • Mechanism of Action : The exact molecular targets are still being elucidated; however, structural modifications have been linked to enhanced antiviral activity, indicating that specific substituents can significantly influence efficacy .

Kinase Inhibition

The compound has been identified as a selective inhibitor of Janus Kinase 3 (JAK3), which is relevant for treating autoimmune diseases and certain cancers. Inhibitors targeting JAK3 can provide immunosuppressive effects beneficial for patients undergoing organ transplants .

Antiparasitic Activity

In addition to its anticancer properties, this compound has been explored for its potential against parasitic infections. Studies have indicated inhibitory activity against Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4), with IC50 values between 0.210 to 0.530 µM , suggesting applications in malaria treatment .

Cytotoxicity Study

A study evaluating the effects of this compound on HepG2 cells revealed that treatment increased apoptotic cells from 0.51% in control to 15.63% post-treatment, alongside elevated levels of pro-apoptotic proteins such as caspase-3 and Bax .

Kinase Selectivity Study

Research focused on optimizing pyrrolo[2,3-d]pyrimidine derivatives for selective inhibition of RET kinase demonstrated that modifications at specific positions significantly enhanced selectivity and potency, highlighting the importance of structural variations in developing effective kinase inhibitors .

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of substituents on the pyrrolo[2,3-d]pyrimidine core critically influences chemical reactivity and biological activity:

Compound Name Substituents Key Reactivity/Biological Impact References
5-Bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 4-Me Bromine at C5 enables coupling reactions; methyl at C4 stabilizes the scaffold .
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 7-Me Methyl at N7 alters ring conformation, reducing electrophilicity at C4 .
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 7-Me Chlorine at C4 enhances nucleophilic substitution for amine derivatization .
5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine 5-Ph-Br, 4,6-Cl, 7-Ph-Cl₂ Polyhalogenation increases lipophilicity and anticancer activity .

Key Insight : Bromine at C5 (as in the target compound) facilitates Suzuki couplings or nucleophilic aromatic substitutions, while methyl groups at C4 or N7 modulate steric effects and solubility.

Toxicity and Maximum Tolerated Dose (MTD)

Substituent modifications alter toxicity profiles:

Compound Name MTD (mg/kg) Toxicity Profile References
LY231514 5 Myelosuppression due to polyglutamation .
PKI-116 150 Lower toxicity attributed to reduced polyglutamation .
Compound 9 (toluenesulfonyl derivative) 40 Increased MTD vs. parent (10 mg/kg) via reduced cellular uptake .

Key Insight : Halogenation (e.g., bromine) may improve target affinity but requires balancing with substituents that reduce off-target toxicity.

Physicochemical Properties

Substituents influence melting points, solubility, and crystallinity:

Compound Name Melting Point (°C) Solubility Notes References
This compound Not reported Moderate in DMF Stable under coupling conditions .
2-Amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo[2,3-d]pyrimidine 155.7–157.6 Low in H₂O Benzyl group increases hydrophobicity .
N4-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine 185–187 Insoluble in H₂O Phenylethyl chain reduces crystallinity .

Biological Activity

5-Bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Bromine atom at the 5th position
  • Methyl group at the 4th position on the pyrrolo[2,3-d]pyrimidine ring

This structural configuration contributes to its potential biological activities and applications in drug discovery.

This compound primarily functions as an inhibitor of protein kinases . The mechanism involves binding to the active site of specific kinases, leading to the inhibition of their activity. This inhibition can disrupt various cellular signaling pathways, resulting in effects such as:

  • Cell cycle arrest
  • Induction of apoptosis in cancer cells

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 29 to 59 µM against four different cancer cell lines, with specific derivatives showing enhanced activity against targets like EGFR and CDK2 .
CompoundCell LineIC50 (µM)Mechanism
5kHepG240Induces apoptosis via caspase activation
5kMDA-MB-23150Cell cycle arrest
5kHeLa59Pro-apoptotic effects

Kinase Inhibition

The compound has been shown to inhibit various kinases, including Janus Kinase 3 (JAK3), which is relevant in treating conditions like rheumatoid arthritis and certain cancers. Inhibitors targeting JAK3 have been associated with immunosuppressive effects beneficial for organ transplant patients .

Antiparasitic Activity

In addition to its anticancer properties, this compound has been explored for its potential against parasitic infections. A study indicated promising inhibitory activity against Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4), with IC50 values ranging from 0.210 to 0.530 µM . This suggests potential applications in malaria treatment.

Case Studies

  • Cytotoxicity Study : A study evaluating the effects of compound 5k on HepG2 cells showed that treatment led to a significant increase in apoptotic cells from 0.51% in control to 15.63% post-treatment. This was accompanied by increased levels of pro-apoptotic proteins such as caspase-3 and Bax .
  • Kinase Selectivity Study : Another research focused on optimizing pyrrolo[2,3-d]pyrimidine derivatives for selective inhibition of RET kinase demonstrated that modifications at specific positions significantly enhanced selectivity and potency .

Q & A

Basic: How can researchers optimize the alkylation step during the synthesis of 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine?

Answer:
The alkylation of the pyrrolo[2,3-d]pyrimidine core, such as introducing a methyl group, requires careful control of reaction conditions. In a representative protocol ( ), Cs₂CO₃ is used as a base in N-methyl-2-pyrrolidone (NMP) at 15–23°C, followed by dropwise addition of methyl iodide (MeI). Key considerations include:

  • Base selection : Strong bases like Cs₂CO₃ improve deprotonation efficiency, while milder bases may reduce side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., NMP) enhance solubility and reaction homogeneity.
  • Temperature control : Maintaining low temperatures during reagent addition minimizes undesired side reactions.
  • Workup : Quenching with ice-water and repeated slurry washing in H₂O ensures high purity (81% yield reported) .

Basic: What analytical methods are critical for characterizing this compound and its intermediates?

Answer:
Characterization relies on a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (e.g., DMSO-d₆) identifies substituent positions and confirms regioselectivity. For example, the methyl group in 5-bromo-4-methyl derivatives appears as a singlet near δ 3.66 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity, especially for intermediates prone to oxidation or hydrolysis.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s distinct doublet) .

Advanced: How can researchers design biological assays to evaluate kinase inhibition by this compound derivatives?

Answer:
Pyrrolo[2,3-d]pyrimidines are known kinase inhibitors (e.g., targeting EGFR or VEGFR). Methodological steps include:

  • In vitro kinase assays : Use recombinant kinases and ATP-competitive substrates (e.g., ADP-Glo™) to measure IC₅₀ values.
  • Cell-based assays : Evaluate antiangiogenic activity using endothelial cell proliferation models (e.g., HUVEC) .
  • Selectivity profiling : Screen against kinase panels to identify off-target effects. Substituent variations (e.g., bromine at C5) enhance selectivity by modulating steric and electronic interactions .

Advanced: How do structural modifications (e.g., bromine vs. iodine at C5) impact the biological activity of pyrrolo[2,3-d]pyrimidine derivatives?

Answer:

  • Bromine (C5) : Enhances electrophilicity for nucleophilic aromatic substitution (e.g., Suzuki coupling) and improves pharmacokinetic properties due to moderate size and lipophilicity .
  • Iodine (C5) : Increases steric bulk and polarizability, potentially altering binding kinetics but may reduce metabolic stability. For example, iodinated analogs show higher potency in kinase inhibition but require modified synthetic routes .
  • Methyl vs. ethyl groups (C4) : Methyl groups improve metabolic stability, while ethyl groups may enhance hydrophobic interactions in kinase binding pockets .

Advanced: How should researchers resolve contradictions in reported synthetic yields for similar pyrrolo[2,3-d]pyrimidine derivatives?

Answer:
Discrepancies in yields (e.g., 55% vs. 81% for alkylation steps) often arise from:

  • Reagent purity : Impurities in MeI or Cs₂CO₃ can drastically alter reaction efficiency.
  • Scale effects : Small-scale reactions may not replicate industrial conditions.
  • Purification protocols : Column chromatography vs. recrystallization impacts reported yields. Reproducibility requires strict adherence to documented protocols and validation via independent synthesis .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers at –20°C to prevent decomposition.
  • Transport : Classify under UN2811 (toxic solid, organic) with Packing Group III for regulated shipping .

Advanced: What strategies improve regioselectivity in the chlorination of pyrrolo[2,3-d]pyrimidine intermediates?

Answer:

  • Directing groups : Use electron-withdrawing substituents (e.g., bromine at C5) to guide chlorination to C4.
  • Catalysts : Lewis acids like FeCl₃ or AlCl₃ enhance electrophilic substitution at specific positions.
  • Solvent effects : Non-polar solvents (e.g., DCM) favor controlled reaction kinetics over aggressive chlorination .

Advanced: How can computational modeling aid in designing this compound-based kinase inhibitors?

Answer:

  • Docking studies : Predict binding poses in kinase ATP pockets (e.g., using AutoDock Vina).
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values.
  • MD simulations : Assess stability of inhibitor-kinase complexes over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.